Cas no 942010-16-4 (2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

2-Butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a substituted purine core, incorporating a butyl side chain and a dimethoxyphenyl group, which may influence its binding affinity and selectivity in biological systems. The presence of the carboxamide functionality enhances its solubility and potential for hydrogen bonding interactions. This compound is of interest for its possible role as an intermediate in the synthesis of pharmacologically active molecules or as a scaffold for exploring enzyme inhibition. Its well-defined molecular structure allows for precise modifications to optimize physicochemical and biological properties.
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
942010-16-4 structure
Product Name:2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No:942010-16-4
MF:C18H21N5O4
MW:371.390443563461
CID:5503470
Update Time:2025-10-29

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
    • 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • Inchi: 1S/C18H21N5O4/c1-4-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-7-10(26-2)9-12(11)27-3/h7-9H,4-6H2,1-3H3,(H2,19,24)(H,22,25)
    • InChI Key: VDZSXMBUZLFPGJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(N=C(CCCC)N=C2C(N)=O)N(C2=CC=C(OC)C=C2OC)C1=O

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2745-0096-2μmol
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2745-0096-5μmol
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2745-0096-10μmol
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2745-0096-20μmol
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2745-0096-1mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2745-0096-2mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2745-0096-3mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2745-0096-4mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2745-0096-5mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2745-0096-10mg
2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
942010-16-4 90%+
10mg
$79.0 2023-05-16

Additional information on 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Professional Introduction to Compound with CAS No. 942010-16-4 and Product Name: 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by the CAS number 942010-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivatives family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural composition of this compound, featuring a butyl side chain and substituents at the 2,4 positions of the phenyl ring, contributes to its unique chemical properties and biological interactions.

The significance of this compound lies in its potential applications in drug discovery and development. Purine derivatives have long been recognized for their role in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and modulation of cellular signaling pathways. The presence of an 8-oxo group in the purine core enhances its reactivity and binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high precision. Studies have suggested that 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits promising binding affinity to enzymes involved in cancer metabolism and inflammation pathways. This has opened up new avenues for developing targeted therapies against these conditions.

In the realm of academic research, this compound has been explored as a potential lead molecule for inhibiting key enzymes that contribute to tumor growth and progression. Preliminary in vitro studies have demonstrated its ability to disrupt metabolic pathways commonly upregulated in cancer cells, such as glycolysis and glutaminolysis. These findings are particularly intriguing given the growing interest in metabolic targeting as a strategy for cancer treatment.

The 2,4-dimethoxyphenyl substituent on the purine ring plays a crucial role in modulating the pharmacological properties of the compound. The methoxy groups introduce hydrophobicity and electronic effects that can influence binding affinity and selectivity. This feature has been leveraged to optimize the compound's interaction with specific biological targets while minimizing off-target effects.

Moreover, the butyl side chain contributes to the compound's solubility and bioavailability, which are critical factors for its potential therapeutic applications. By fine-tuning the length and composition of this side chain, researchers can enhance pharmacokinetic profiles and improve drug-like properties.

Current research is focused on evaluating the pharmacological activity of this compound in preclinical models. Animal studies have begun to explore its efficacy in reducing inflammation and inhibiting tumor growth. These studies are complemented by investigations into its mechanism of action at the molecular level, which aim to elucidate how it interacts with cellular components and modulates biological pathways.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity profiles. This approach has been instrumental in identifying novel drug candidates that may undergo further optimization.

Another area of interest is the synthesis of analogs derived from this compound. By modifying specific structural features, such as replacing or altering functional groups, researchers can generate libraries of compounds with diverse chemical properties. These libraries can then be screened for enhanced activity or improved selectivity against specific biological targets.

The development of new synthetic methodologies has also contributed to the accessibility of this compound for research purposes. Efficient synthetic routes enable large-scale production, which is essential for preclinical studies and eventual clinical trials. Advances in green chemistry principles have further minimized environmental impact while maintaining high yields and purity standards.

Collaborative efforts between academic institutions and pharmaceutical companies are playing a pivotal role in advancing research on this compound. Such partnerships facilitate knowledge sharing and resource allocation, accelerating the translation of laboratory findings into clinical applications. The collective expertise of chemists, biologists, pharmacologists, and clinicians is essential for addressing complex challenges in drug development.

The regulatory landscape also influences how compounds like 2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide are developed and brought to market. Compliance with Good Manufacturing Practices (GMP) ensures that all stages of production meet stringent quality standards. Additionally, regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for human use.

In conclusion,2-butyl-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Ongoing studies continue to uncover its potential applications across multiple therapeutic areas, reinforcing its importance as a subject of scientific inquiry.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.